Product packaging for Gelsevirine(Cat. No.:CAS No. 38990-03-3)

Gelsevirine

Cat. No.: B199093
CAS No.: 38990-03-3
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-LGUFPRDESA-N
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Description

Natural Occurrence and Phytochemical Context of Gelsevirine

The presence of this compound is intrinsically linked to the Gelsemium genus, a group of plants recognized for their rich alkaloid content.

Plants belonging to the Gelsemium genus, primarily Gelsemium elegans, Gelsemium sempervirens, and Gelsemium rankinii, are well-established sources of monoterpenoid indole (B1671886) alkaloids (MIAs) semanticscholar.orgtandfonline.comresearchgate.netmdpi.comresearchgate.netbvsalud.orguga.eduresearchgate.net. These alkaloids are secondary metabolites that have been extensively studied for their complex structures and diverse biological activities semanticscholar.orgtandfonline.com. MIAs are particularly concentrated in the roots of Gelsemium plants, accounting for approximately 0.5% of their mass, though they are also found in smaller quantities in the stems, fruits, branches, and leaves tandfonline.com. This compound is identified as one of the major alkaloids isolated from Gelsemium elegans researchgate.netmdpi.combvsalud.orgresearchgate.netglpbio.comfrontiersin.orgnih.gov.

The monoterpenoid indole alkaloids found in the Gelsemium genus are structurally diverse and are typically classified into six main categories: gelsedine-, gelsemine-, humantenine-, koumine-, sarpagine-, and yohimbane-type alkaloids semanticscholar.orgtandfonline.commdpi.comresearchgate.netnih.govnih.gov. This classification is based on distinct structural features, with gelsedine-, gelsemine-, and humantenine-type alkaloids often characterized by a peculiar spiro-indolinone nucleus semanticscholar.orgtandfonline.comnih.gov. This compound is recognized as a member of the gelsedine-type alkaloid family, sharing structural similarities with other compounds in this group semanticscholar.orgtandfonline.comnih.govresearchgate.net.

Historical Perspectives in this compound Research

The study of Gelsemium alkaloids has a long history, with the initial isolation of MIAs from these plants dating back to 1959 semanticscholar.orgtandfonline.com. Gelsemine (B155926), a principal alkaloid from Gelsemium sempervirens, was first isolated in the 1870s, with its structure being elucidated in 1959 uga.eduresearchgate.net. Research into this compound specifically has contributed to the broader understanding of Gelsemium phytochemistry, with ongoing studies and comprehensive reviews documenting advancements in its isolation, structural characterization, and chemical properties up to recent years semanticscholar.org. Early research efforts focused on isolating and characterizing these complex molecules, laying the groundwork for subsequent investigations into their chemical nuances and potential applications semanticscholar.orguga.eduresearchgate.net.

Data Table: Key Gelsemium Alkaloids and Their Classification

Alkaloid NameClassification TypePrimary Plant Source(s)Molecular FormulaMolecular Weight
This compoundGelsedine-typeGelsemium elegansC₂₁H₂₄N₂O₃352.43
GelsemineGelsemine-typeG. elegans, G. sempervirensC₂₀H₂₂N₂O₂322.40
KoumineKoumine-typeG. elegansC₂₀H₂₂N₂O306.40
GelsenicineGelsedine-typeG. elegansC₂₁H₂₆N₂O₃370.44

Note: Molecular formulas and weights are approximate and may vary slightly based on specific sources or hydration states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B199093 Gelsevirine CAS No. 38990-03-3

Properties

IUPAC Name

(1R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCMFCWHWCCEH-LGUFPRDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2([C@@H]3C[C@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959834
Record name Gelsevirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38990-03-3
Record name Gelsevirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038990033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gelsevirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Studies in Gelsevirine Biosynthesis and Biotransformation

Elucidation of Gelsevirine Biosynthetic Pathways in Gelsemium Species

Research into the complete biosynthetic pathway of this compound, a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus, is an ongoing area of study. While the precise sequence of enzymatic steps and the specific genes responsible for its synthesis have not been fully elucidated, investigations into related alkaloids within the same genus provide a foundational understanding of the likely pathways involved. The biosynthesis of these complex molecules is a multi-step, enzyme-catalyzed process. wikipedia.org

The biosynthesis of this compound, like other monoterpenoid indole alkaloids in Gelsemium, is believed to originate from the precursor strictosidine (B192452). researchgate.net This key intermediate is central to the formation of various alkaloid types, including the gelsedine-type, to which this compound is related. researchgate.net The pathway involves a series of complex enzymatic reactions, including oxidations, reductions, and cyclizations, to construct the intricate scaffold of the final molecule. While specific enzymes for the this compound pathway are not yet characterized, studies on related compounds such as koumine in Gelsemium elegans have begun to identify candidate enzyme-coding genes, including those for ent-kaurene oxidases and aminotransferases, which are involved in activating diterpenes and inserting nitrogen atoms. researchgate.net The broader enzymatic machinery for natural product synthesis is vast and includes engineered biosynthetic enzymes that can be used for industrial production. rsc.org

In many organisms, the genes encoding the enzymatic pathways for secondary metabolite production are organized into biosynthetic gene clusters (BGCs). nih.govyoutube.com These clusters allow for the coordinated regulation and expression of all the enzymes necessary to produce a specific compound. nih.gov While the specific BGC for this compound has not been definitively identified, genomic and transcriptomic analyses of Gelsemium species are underway to uncover the genetic basis for its rich diversity of alkaloids. researchgate.net The study of BGCs in other organisms has shown that a single cluster can be responsible for producing multiple, even structurally distinct, families of metabolites. nih.gov Research on various species has identified a wide array of BGCs, many of which are unique to a particular strain or species, highlighting a vast, uncharacterized reservoir of natural product diversity. mdpi.comnih.govbiorxiv.org The identification of the this compound BGC would be a significant step toward understanding its regulation and potentially enabling its production through synthetic biology approaches.

Biotransformation Studies of this compound

Biotransformation is the metabolic process by which the body alters chemical substances, a process crucial for their excretion. nih.gov This process typically occurs in two phases: Phase I reactions (functionalization) and Phase II reactions (conjugation). researchgate.net Studies on this compound have focused on its Phase I metabolism using in vitro models to understand how it is processed in the body.

The liver is the primary site of biotransformation for many compounds. nih.govunl.edu To study this compound's metabolism, researchers have utilized liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) family. nih.govnih.govmdpi.com

In a key study, this compound was incubated with liver microsomes from humans, pigs, goats, and rats in the presence of an NADPH-generating system. nih.gov The resulting mixture was then analyzed using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF/MS) to separate and identify the parent compound and its metabolites. nih.govnih.gov This analysis identified a total of six metabolites (designated M1 through M6), formed through various biotransformation reactions. nih.gov The proposed metabolic pathways include N-demethylation, N-oxidation, hydroxylation, hydrogenation, and dehydrogenation. nih.govresearchgate.net

Significant species-specific differences were observed in the metabolism of this compound, both in the types of metabolites produced (qualitative) and their relative amounts (quantitative). nih.govnih.govfao.org Such inter-species variability in drug metabolism is a well-documented phenomenon. mdpi.comresearchgate.net

Qualitative Differences: Three primary metabolites (M1, M3, M4) were found in all four species tested (human, pig, goat, and rat). However, metabolite M2 was not detected in pig liver microsomes. Furthermore, metabolites M5 and M6 were identified only in pig and human liver microsomes, indicating distinct metabolic pathways in these species. nih.gov

Quantitative Differences: The primary metabolic pathways varied significantly among the species. In rats and goats, hydrogenation followed by hydroxylation appeared to be the main metabolic routes. In contrast, N-oxidation and dehydrogenation were common major pathways in pig and human liver microsomes. nih.gov The study also noted that the methylation ability for this compound was highest in pigs. nih.gov These quantitative differences are likely related to varying levels and activities of the specific metabolic enzymes present in the liver of each species. nih.gov

The following table summarizes the detection of this compound metabolites across the different species studied.

MetaboliteProposed ReactionHumanPigGoatRat
M1 N-demethylation
M2 N-oxidation
M3 Hydroxylation
M4 Hydrogenation
M5 Dehydrogenation
M6 Dehydrogenation & Hydroxylation

Data sourced from a study on the metabolism of this compound in liver microsomes. nih.gov

The biotransformation of this compound observed in liver microsomes involves several key enzymatic reactions characteristic of Phase I metabolism. researchgate.netnih.gov These reactions are primarily catalyzed by oxidoreductases like the cytochrome P450 enzymes. nih.govresearchgate.netjumedicine.com

The identified reactions for this compound include:

N-demethylation (M1): The removal of a methyl group from a nitrogen atom.

N-oxidation (M2): The addition of an oxygen atom to a nitrogen atom.

Hydroxylation (M3): The introduction of a hydroxyl (-OH) group.

Hydrogenation (M4): The addition of hydrogen atoms, typically to a double bond.

Dehydrogenation (M5): The removal of hydrogen atoms, often creating a double bond.

Combined Dehydrogenation and Hydroxylation (M6): A multi-step process involving both reactions. nih.gov

While the study successfully characterized these reaction types, further research is needed to identify the specific enzyme isoforms (e.g., which specific CYP enzymes) responsible for catalyzing each step in the metabolism of this compound. nih.gov

Synthetic Methodologies and Structure Activity Relationship Research of Gelsevirine

Strategies for the Total Synthesis of Gelsevirine and Related Alkaloids

The total synthesis of this compound and other Gelsemium alkaloids presents a formidable challenge to synthetic chemists due to their densely functionalized and stereochemically rich structures. The caged, polycyclic framework of these molecules necessitates the development of innovative and efficient synthetic strategies. While the total synthesis of this compound itself is a less explored area compared to its congener, gelsemine (B155926), the synthetic approaches towards related alkaloids provide valuable insights and analogous strategies that are applicable to the construction of the this compound scaffold.

Approaches to Assembling the Core Skeletal Structure

The construction of the intricate core skeleton of this compound and related alkaloids has been a primary focus of synthetic efforts. Various methodologies have been employed to assemble the characteristic polycyclic system. Key strategies often involve:

Diels-Alder Reactions: This powerful cycloaddition reaction has been utilized to construct key carbocyclic rings within the alkaloid framework. For instance, in the synthesis of related compounds, an organocatalytic Diels-Alder reaction has been a pivotal step in establishing the core structure with high diastereoselectivity and enantioselectivity.

Intramolecular Cyclizations: A variety of intramolecular cyclization reactions, including aldol condensations and S\textsubscript{N}2 displacements, have been instrumental in forging the multiple rings of the alkaloid core. These reactions are often strategically employed in the later stages of the synthesis to close key ring systems.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions and gold-catalyzed cycloisomerizations, have emerged as powerful tools for the construction of complex molecular architectures like those found in Gelsemium alkaloids. These methods offer high efficiency and selectivity in bond formation.

Radical Cyclizations: Free-radical cyclizations have also been explored for the formation of the spiro-oxindole moiety, a key structural feature of many Gelsemium alkaloids.

These strategies are often used in combination to navigate the complexities of the target molecule, demonstrating the ingenuity of synthetic organic chemistry in tackling challenging natural products.

Development of Enantioselective Synthetic Routes

Controlling the stereochemistry of the numerous chiral centers within the this compound framework is a critical aspect of its total synthesis. The development of enantioselective routes ensures the production of a single, biologically active enantiomer. Key approaches to achieving enantioselectivity include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to introduce stereocenters that are carried through the synthetic sequence.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. Organocatalysis, for example, has been successfully applied in Diels-Alder reactions to afford products with high enantiomeric excess.

Chirality Transfer: Transferring stereochemical information from a chiral auxiliary or a stereocenter within the molecule to a newly formed stereocenter.

A notable example in the synthesis of a related alkaloid, (+)-gelsenicine, involved a bisphosphine-gold-catalyzed cycloisomerization to achieve high enantiopurity, showcasing the power of asymmetric catalysis in this context.

Synthesis and Characterization of this compound Analogues

The synthesis of this compound analogues is crucial for exploring the structure-activity relationships and for developing new compounds with improved pharmacological profiles. The structural complexity of this compound, however, makes the synthesis of its analogues a challenging endeavor.

Currently, the literature on the systematic synthesis of a wide range of this compound analogues is limited. Most of the known analogues are those that have been isolated from natural sources alongside this compound. The characterization of these natural and any synthetically derived analogues relies heavily on modern spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the connectivity and stereochemistry of the complex carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of crystalline compounds.

Future efforts in this area will likely focus on developing efficient synthetic routes that allow for the diversification of the this compound scaffold at various positions to generate a library of analogues for biological screening.

Structure-Activity Relationship (SAR) Investigations of this compound Analogues and Related Alkaloids

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of new therapeutic agents. SAR studies aim to identify the key structural features responsible for the molecule's pharmacological effects.

Impact of Structural Modifications on Molecular Interactions

The biological activity of this compound and its analogues is a direct consequence of their interactions with specific molecular targets in the body. Electrophysiological and bioinformatic studies have begun to shed light on these interactions. For instance, this compound has been shown to interact with inhibitory receptors in the central nervous system, such as glycine (B1666218) receptors (GlyRs) and GABA\textsubscript{A} receptors (GABA\textsubscript{A}Rs).

Key findings from these studies include:

this compound acts as an inhibitor of α1 subunit-containing GlyRs nih.govnih.gov.

The interaction of this compound with these receptors is influenced by specific residues within the orthosteric binding site nih.gov.

Pharmacophore modeling suggests that the physicochemical features of the alkaloid are critical for its functional modulation of these ion channels nih.gov.

Further studies with a broader range of structurally diverse analogues are needed to fully map the molecular determinants of this compound's interactions with its biological targets.

Correlation of Structural Features with Specific Biological Activities

While comprehensive SAR data for a wide array of this compound analogues is still emerging, preliminary studies on related Gelsemium alkaloids provide some initial insights. The biological activities of these alkaloids are sensitive to even minor structural modifications.

For example, in a study of four major Gelsemium indole (B1671886) alkaloids (koumine, gelsemine, this compound, and humantenmine), distinct pharmacological profiles were observed at inhibitory receptors, highlighting the importance of their unique structural features nih.govnih.gov. Humantenmine, for instance, displayed no detectable activity at GlyRs, in contrast to the inhibitory effects of koumine and this compound nih.govnih.gov.

Future SAR studies will need to systematically modify different parts of the this compound molecule, such as the substituents on the aromatic ring, the nature of the spiro-oxindole system, and the functionality on the polycyclic core, to establish clear correlations between specific structural features and biological activities. This knowledge will be invaluable for the optimization of this compound as a lead compound in drug discovery.

Molecular and Cellular Mechanisms of Gelsevirine Action in Preclinical Models

Modulation of Neurotransmitter Receptors

Gelsevirine has been shown to interact with critical inhibitory neurotransmitter receptors, namely Glycine (B1666218) Receptors (GlyRs) and GABA-A Receptors (GABAARs). These interactions are characterized by inhibitory modulation, impacting neuronal excitability.

This compound modulates Glycine Receptors (GlyRs), which are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system. Electrophysiological studies have demonstrated that this compound inhibits GlyR currents. While one study suggested a potential role in agonist action for its anxiolytic effects medchemexpress.com, the direct electrophysiological evidence points towards inhibitory modulation. This compound has been shown to inhibit homomeric α1 GlyRs with an IC50 value of approximately 40.6 ± 8.2 μM mdpi.com. Further studies reported an IC50 value of 82.94 µM for this compound on GlyRs mdpi.comresearchgate.net. This compound also exhibits inhibitory effects on GlyR subtypes α2 and α3, as well as on heteromeric α1β, α2β, and α3β GlyRs mdpi.comresearchgate.net.

Table 1: this compound Modulation of Glycine Receptors (GlyRs) in vitro

Receptor SubtypeReported EffectIC50 (µM)Reference(s)
Homomeric α1 GlyRInhibition40.6 ± 8.2 mdpi.com
Homomeric α1 GlyRInhibition82.94 mdpi.comresearchgate.net
α2 GlyRInhibitionNot specified mdpi.comresearchgate.net
α3 GlyRInhibitionNot specified mdpi.comresearchgate.net
Heteromeric α1β GlyRInhibitionNot specified researchgate.net
Heteromeric α2β GlyRInhibitionNot specified researchgate.net
Heteromeric α3β GlyRInhibitionNot specified researchgate.net

This compound also modulates GABA-A Receptors (GABAARs), the primary inhibitory neurotransmitter receptors in the mammalian brain. Studies indicate that this compound inhibits GABAAR function. Electrophysiological assays have determined an IC50 value of 251.5 µM for this compound's inhibition of GABAARs mdpi.com. Furthermore, it is suggested that Gelsemium alkaloids, including this compound, target GABAARs at the β+/α− interface transmembrane structural domains mdpi.comresearchgate.net.

Table 2: this compound Modulation of GABA-A Receptors (GABAARs) in vitro

Receptor SubtypeReported EffectIC50 (µM)Reference(s)
GABAARInhibition251.5 mdpi.com
GABAARInhibitionNot specified mdpi.comresearchgate.net

Specific amino acid residues have been identified as critical for the interaction of this compound with GlyRs. Mutagenesis studies have pinpointed F63 on the α-subunit of GlyRs as a key residue involved in the interaction with this compound and other related alkaloids mdpi.com. Further investigations suggest that the extracellular domain and residues within the orthosteric site of GlyRs are crucial for this compound's effects mdpi.com. For GABAARs, the β+/α− interface transmembrane structural domains are proposed as common binding sites for Gelsemium alkaloids mdpi.comresearchgate.net.

STING Signaling Pathway Inhibition

This compound is recognized as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune response to cytosolic DNA. This compound's inhibitory actions are multifaceted, involving direct binding to STING and promoting its degradation.

This compound exhibits high-affinity binding to the cyclic dinucleotide (CDN)-binding pocket of STING researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netcaymanchem.com. In silico docking analyses and surface plasmon resonance (SPR) binding studies have confirmed this interaction, revealing a binding affinity (Kd) of 27.6 µM researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netcaymanchem.com. Biotin (B1667282) pull-down assays further support that this compound competitively binds to the STING protein researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. This competitive binding effectively locks STING in an inactive conformation, thereby preventing its dimerization and subsequent activation frontiersin.org.

Table 3: this compound Binding to STING

TargetBinding InteractionMethodologies UsedBinding Affinity (Kd)Reference(s)
STINGHigh-affinity binding to CDN-binding pocketIn silico docking, SPR, Biotin pull-down assay27.6 µM researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netcaymanchem.com
STINGCompetitive binding with cGAMPNot specifiedNot specified frontiersin.org

A key mechanism by which this compound inhibits STING signaling is by promoting the K48-linked ubiquitination and subsequent degradation of STING researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org. This process is believed to involve the upregulation and recruitment of the E3 ubiquitin ligase TRIM21 researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. By facilitating TRIM21-mediated K48 ubiquitination and degradation of STING, this compound effectively blocks the excessive activation of the STING/NF-κB pathway, thereby mitigating STING-related inflammation frontiersin.org.

Compound List:

this compound (GS)

Glycine Receptor (GlyR)

GABAA Receptor (GABAAR)

Stimulator of Interferon Genes (STING)

Cyclic Dinucleotide (CDN)

TRIM21

Koumine

Gelsemine (B155926)

Humantenmine

Inhibition of STING Dimerization and Subsequent Activation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, sensing cytosolic DNA and initiating downstream signaling that leads to the production of type I interferons and pro-inflammatory cytokines frontiersin.orgsci-hub.seaginganddisease.org. This compound has been identified as a potent inhibitor of this pathway. In preclinical models, this compound (GS) effectively inhibits interferon and inflammatory cytokine induction in macrophages stimulated with STING agonists, such as 2'3'-cGAMP, IFN stimulatory DNA (ISD), and poly(dA:dT) nih.govnih.govfrontiersin.orgresearchgate.net.

In silico docking analyses and surface plasmon resonance binding studies indicate that this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING nih.govnih.govfrontiersin.org. Biotin pull-down assays further confirm that this compound competitively binds to the STING protein, thereby blocking its activation nih.govnih.govfrontiersin.orgresearchgate.net. Specifically, this compound has been shown to inhibit 2'3'-cGAMP-induced STING dimerization and subsequent activation nih.govnih.govfrontiersin.org. This inhibition extends to downstream signaling molecules, as this compound treatment attenuates the phosphorylation of TBK1, IRF3, and p65 in cells stimulated with 2'3'-cGAMP nih.govfrontiersin.org. Furthermore, this compound promotes K48-linked ubiquitination and degradation of STING, a process likely mediated by the recruitment of TRIM21 nih.govnih.govfrontiersin.org.

Table 1: this compound's Impact on STING Pathway Mediators

Target MoleculeEffect of this compoundCitation
STING DimerizationInhibition nih.govnih.govfrontiersin.orgresearchgate.net
STING ActivationInhibition nih.govnih.govfrontiersin.orgresearchgate.net
Phosphorylation of TBK1Attenuated nih.govfrontiersin.org
Phosphorylation of IRF3Attenuated nih.govfrontiersin.org
Phosphorylation of p65Attenuated nih.govfrontiersin.org
IFN-β1 mRNA expressionDownregulated nih.govresearchgate.net
CXCL10 mRNA expressionDownregulated researchgate.net
IL-6 mRNA expressionDownregulated researchgate.net
STING Ubiquitination (K48-linked)Induced nih.govnih.govfrontiersin.org
STING DegradationPromoted nih.govnih.govfrontiersin.org

Downregulation of Cytosolic DNA-Induced Interferon and Cytokine Expression

A direct consequence of this compound's inhibition of the STING pathway is the downregulation of interferon and pro-inflammatory cytokine production. This compound potently suppresses the induction of these mediators in response to cytosolic DNA stimulation nih.govnih.govfrontiersin.orgresearchgate.net. Studies have demonstrated that this compound reduces the mRNA expression of Interferon-beta 1 (IFN-β1) in both Raw264.7 and THP-1 cells when stimulated with 2'3'-cGAMP nih.govresearchgate.net. Additionally, this compound has been shown to decrease the mRNA expression of other key inflammatory mediators, such as CXCL10 and IL-6, in these cellular models researchgate.net. By blocking STING activation and promoting its degradation, this compound effectively curtails the cascade that leads to the release of these cytokines, thereby mitigating inflammatory responses triggered by cytosolic DNA.

JAK2-STAT3 Signaling Pathway Regulation

The Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial intracellular communication system involved in various cellular processes, including inflammation, immunity, and cell growth frontiersin.orgnih.govd-nb.infomdpi.com. This compound has been shown to modulate this pathway, contributing significantly to its anti-inflammatory and neuroprotective effects frontiersin.orgnih.govresearchgate.net. The JAK-STAT pathway plays a critical role in the anti-inflammatory actions of this compound, particularly in the context of microglial activation frontiersin.orgnih.govresearchgate.net.

Following the inhibition of JAK2 activity, this compound effectively downregulates the phosphorylation of STAT3, a key downstream target of JAK2 frontiersin.orgnih.govresearchgate.net. This compound treatment has been observed to significantly decrease STAT3 phosphorylation in microglia stimulated with conditioned medium (CM) researchgate.net. This leads to a reduction in the nuclear distribution of STAT3, further disrupting its transcriptional functions researchgate.net. The critical role of STAT3 in this compound's beneficial effects is underscored by findings that over-expression of a gain-of-function STAT3 mutation abolishes these effects frontiersin.orgnih.gov.

Table 2: this compound's Modulation of JAK2-STAT3 Signaling

Target MoleculeEffect of this compoundCitation
JAK2 Kinase ActivityInhibition frontiersin.orgnih.govresearchgate.net
JAK2 DegradationInhibited researchgate.net
STAT3 PhosphorylationDownregulated frontiersin.orgnih.govresearchgate.net
STAT3 Nuclear DistributionInhibited researchgate.net

Microglial Activity and Neuroinflammation Modulation

Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammation. This compound has demonstrated significant capacity to modulate microglial activity and reduce neuroinflammation in preclinical models, particularly in the context of ischemic stroke frontiersin.orgnih.govresearchgate.net. This compound's beneficial effects in these models stem from its ability to downregulate the over-activity of microglia, which includes mitigating the generation of inflammatory factors, correcting mitochondrial dysfunction, and reducing reactive oxygen species (ROS) production frontiersin.orgnih.govresearchgate.net.

Table 3: this compound's Effects on Microglial Activity and Neuroinflammation

Target/ProcessEffect of this compoundCitation
Microglial Over-activityDownregulation frontiersin.orgnih.govresearchgate.net
Inflammatory Factor Generation (by microglia)Downregulation frontiersin.orgnih.govresearchgate.net
Mitochondrial Dysfunction (in microglia)Attenuated frontiersin.orgnih.govresearchgate.net
ROS Production (in microglia)Reduced frontiersin.orgnih.govresearchgate.net
NeuroinflammationModulation/Reduction frontiersin.orgnih.govresearchgate.net
Pyroptosis Pathway (in microglia)Inhibition researchgate.net

List of Compounds Mentioned:

this compound (GS)

Stimulator of Interferon Genes (STING)

Janus kinase 2 (JAK2)

Signal Transducer and Activator of Transcription 3 (STAT3)

Cyclic GMP-AMP synthase (cGAS)

Interferon beta 1 (IFN-β1)

C-X-C motif chemokine ligand 10 (CXCL10)

Interleukin-6 (IL-6)

Interleukin-1 beta (IL-1β)

Tumor necrosis factor-alpha (TNF-α)

Tripartite motif-containing protein 21 (TRIM21)

TANK-binding kinase 1 (TBK1)

Interferon regulatory factor 3 (IRF3)

p65 (NF-κB subunit)

Reactive Oxygen Species (ROS)

Reduction of Inflammatory Factor Generation in Microglia

A key aspect of this compound's anti-inflammatory action is its ability to suppress the release of pro-inflammatory mediators from activated microglia. In vitro experiments have shown that this compound downregulates the production of critical inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), when microglia are stimulated by LPS or CM frontiersin.orgresearchgate.net. Concurrently, this compound has been observed to increase the production of the anti-inflammatory cytokine IL-10, alongside ZO-1 and MUC2 researchgate.net. This modulation of cytokine profiles effectively reduces the inflammatory milieu associated with neuroinflammatory conditions like ischemic stroke.

Table 1: this compound's Effect on Inflammatory Cytokines in Microglia

CytokineEffect
IL-6Downregulated
IL-1βDownregulated
TNF-αDownregulated
IL-10Upregulated

Mitigation of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production in Microglia

This compound also plays a role in mitigating oxidative stress and mitochondrial dysfunction within microglia, processes intrinsically linked to neuroinflammation. Research indicates that this compound reduces the production of reactive oxygen species (ROS) in microglia exposed to inflammatory stimuli frontiersin.orgnih.gov. Specifically, in OGD-induced microglia models, this compound administration inhibited ROS generation and helped restore levels of antioxidant enzymes and lipid peroxidation markers, such as superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA) frontiersin.orgnih.gov. The JAK-STAT signaling pathway, which this compound modulates, is known to be involved in cellular homeostasis, including processes like autophagy and mitophagy, which are crucial for clearing damaged mitochondria frontiersin.org. By influencing this pathway, this compound may indirectly contribute to improving mitochondrial health and reducing ROS accumulation.

Table 2: this compound's Impact on Oxidative Stress Markers in Microglia

Marker/ProcessEffect
ROS ProductionInhibited
SOD LevelsRescued (improved)
MDA LevelsRescued (improved)
Mitochondrial FunctionPotentially improved via JAK2-STAT3 modulation

Inhibition of Microglial Pyroptosis via STING Pathway

Emerging research highlights this compound's significant role in inhibiting microglial pyroptosis, a highly inflammatory form of programmed cell death, through the modulation of the Stimulator of Interferon Genes (STING) signaling pathway nih.govresearchgate.net. In models of sepsis-associated encephalopathy (SAE) and in vitro microglial cultures, this compound has been shown to reduce inflammatory factors and directly inhibit STING protein phosphorylation, thereby suppressing microglial pyroptosis nih.govresearchgate.net. Studies indicate that this compound acts as a specific STING inhibitor, binding to the cyclic dinucleotide (CDN)-binding pocket of STING to maintain it in an inactive conformation researchgate.netresearchgate.nettargetmol.com. Furthermore, this compound promotes the ubiquitination and degradation of STING, likely mediated by TRIM21, which further attenuates STING pathway activation and downstream inflammatory responses, including the induction of pyroptosis researchgate.netfrontiersin.orgresearchgate.net. The protective effects of this compound against SAE were significantly diminished in STING knockout models, underscoring the critical role of the STING pathway in this compound's mechanism of action nih.gov.

Antiproliferative Activity in Specific Carcinoma Cell Lines (in vitro)

Beyond its neuroinflammatory effects, this compound exhibits notable antiproliferative activity against certain human carcinoma cell lines in vitro chemfaces.comnih.govscispace.comglpbio.com. Studies evaluating the cytotoxic effects of alkaloids from Gelsemium elegans have identified this compound as a compound capable of significantly inhibiting the proliferation of SW480 (human colon carcinoma) and MGC80-3 (gastric carcinoma) cell lines in a dose-dependent manner chemfaces.comscispace.comglpbio.com. The reported half-maximal inhibitory concentrations (IC50) for this compound were approximately 1.41 ± 0.06 mM for SW480 cells and 1.22 ± 0.11 mM for MGC80-3 cells chemfaces.comglpbio.com. These findings suggest that this compound possesses direct anti-cancer properties, warranting further investigation into its therapeutic potential in oncology.

Table 3: Antiproliferative Activity of this compound on Carcinoma Cell Lines (in vitro)

Cell LineIC50 Value (mM)
SW4801.41 ± 0.06
MGC80-31.22 ± 0.11

Compound List

this compound

Gelsemium elegans

Koumine

Gelsemine

Gelsenicine

Humantenine

Gelsedine

Gelsebanine

Sempervirine

1-methoxygelsemine (B10830427)

Computational Chemistry Applications in Gelsevirine Research

Molecular Docking Analysis for Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to its target macromolecule openaccessjournals.com. For Gelsevirine, molecular docking studies have been conducted to investigate its interactions with key biological targets. In research concerning the Stimulator of Interferon Genes (STING), in silico docking analysis revealed that this compound (GS) exhibits high affinity for the cyclic dinucleotide (CDN)-binding pocket of STING, suggesting it may dock within the same site occupied by natural CDNs frontiersin.org.

Further investigations have explored this compound's interactions with receptors in the central nervous system, specifically Glycine (B1666218) Receptors (GlyR) and Gamma-Aminobutyric Acid Receptors (GABAAR) mdpi.com. These docking studies indicated that this compound possesses inhibitory activity against GlyR, with a reported IC50 value of 82.94 µM mdpi.com. Additionally, this compound was observed to weakly inhibit currents mediated by GABAAR agonism mdpi.com. The docking scores generated in these studies serve as a measure of predicted binding affinities, offering quantitative insights into this compound's potential engagement with these receptor targets mdpi.com.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are powerful tools for providing a dynamic view of molecular interactions, thereby elucidating the mechanisms underlying ligand binding ucl.ac.uknih.gov. For this compound's engagement with GlyR and GABAAR, MD simulations have been performed, typically for durations such as 200 nanoseconds (ns) mdpi.com. These simulations have demonstrated that stable binding interactions are predominantly mediated by non-bonding forces, specifically hydrogen bonding and hydrophobic interactions, between this compound and the active sites of the target receptors mdpi.com.

While specific MD simulations detailing this compound's interaction with STING were not explicitly described in the provided search results, MD is crucial for understanding the downstream effects this compound has on STING, such as influencing STING dimerization, ubiquitination, and degradation frontiersin.org. For related Gelsemium alkaloids, such as gelsemine (B155926) binding to GlyR, MD simulations have helped identify key residues like Phe63, Tyr204, and Phe207 as critical for interaction, offering a model for the detailed mechanistic insights MD can provide mdpi.com.

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are foundational in computational chemistry, enabling the detailed characterization of a molecule's electronic structure and predicting its chemical reactivity mdpi.commdpi.com. Methodologies such as Density Functional Theory (DFT) are widely employed to gain insights into electron distribution, molecular orbitals, and energy landscapes, which are crucial for understanding a compound's behavior and potential transformations mdpi.commdpi.com. These studies help in predicting reaction pathways and intrinsic chemical properties mdpi.commdpi.com.

Although specific quantum chemical investigations detailing the electronic structure and reactivity of this compound were not extensively covered in the provided search results, these computational approaches are standard in the field for characterizing novel compounds. They provide a fundamental understanding of molecular properties that influence biological activity and chemical interactions.

In Silico Prediction of Binding Modes and Key Interacting Residues

The accurate prediction of binding modes and the identification of key interacting amino acid residues are vital for understanding molecular recognition processes and for optimizing drug candidates openaccessjournals.com. In silico techniques, including molecular docking and molecular dynamics simulations, are instrumental in achieving these predictions mdpi.combiorxiv.orgnih.gov. By analyzing the outputs from these simulations, researchers can determine the precise orientations (binding modes) in which this compound fits within a protein's active site and pinpoint the specific amino acid residues that form critical interactions, such as hydrogen bonds or hydrophobic contacts mdpi.combiorxiv.org.

For instance, studies on related compounds have highlighted the importance of specific residues in receptor binding; for example, Phe63 has been identified as crucial for the interaction of gelsemine with GlyR mdpi.com. Identifying these key residues provides a deeper understanding of the binding mechanism and offers valuable information for the rational design and optimization of this compound or its analogs to enhance binding affinity and specificity mdpi.combiorxiv.org.

Compound List:

this compound (GS)

Stimulator of Interferon Genes (STING)

Glycine Receptor (GlyR)

Gamma-Aminobutyric Acid Receptor (GABAAR)

Gelsemine

Tripartite Motif-Containing Protein 21 (TRIM21)

Data Tables:

Table 1: Molecular Docking Findings for this compound

TargetBinding Affinity / ActivityKey Interaction Types / ObservationsReference
STINGHigh affinityBinds to CDN-binding pocket; may occupy the same site as CDNs frontiersin.org
GlyRIC50 = 82.94 µMInhibitory activity mdpi.com
GABAARWeak inhibitionWeakly inhibits currents mdpi.com

Advanced Analytical Methodologies for Gelsevirine Research

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are fundamental tools for the detailed analysis of gelsevirine and its metabolic products. These techniques allow for the separation, identification, and quantification of the compound and its derivatives in complex biological matrices.

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF/MS) for Metabolite Profiling

Application in Qualitative and Quantitative Analysis of this compound and Metabolites

Below is a table summarizing the identified metabolites of this compound from a study using rat liver S9 fractions.

MetaboliteProposed Metabolic Pathway
M1Hydrogenation
M2N-demethylenation
M3Oxidation
M4Oxidation

Data sourced from a study on the metabolism of this compound in rat liver S9. nih.gov

Molecular Biology and Biochemical Assays

To understand the effects of this compound on cellular processes, researchers utilize a variety of molecular biology and biochemical assays. These techniques provide insights into how this compound influences gene expression, protein levels, and signaling pathways.

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

RNA sequencing (RNA-seq) is a high-throughput sequencing method used to analyze the transcriptome, which is the complete set of RNA transcripts in a cell at a given time. eurofinsgenomics.eu This technique allows for the quantification of gene expression levels and the identification of novel transcripts and gene isoforms. eurofinsgenomics.eugenewiz.com In the context of this compound research, RNA-seq can be used to investigate how the compound alters gene expression profiles in different cell types or tissues, providing a comprehensive view of its biological effects. lexogen.com The workflow for RNA-seq typically involves isolating RNA, converting it to complementary DNA (cDNA), preparing a sequencing library, and then sequencing the library to generate millions of short reads that are then mapped back to a reference genome. eurofinsgenomics.eurna-seqblog.com

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. rwdstco.com This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. rwdstco.compressbooks.pub In this compound research, Western blotting is employed to determine the expression levels of specific proteins and to assess their phosphorylation status, which is a key indicator of protein activation and signaling pathway engagement. researchgate.netnih.gov For instance, studies have used Western blotting to measure the protein levels of STING and the phosphorylation of TBK1, IRF3, and p65 in cells treated with this compound. researchgate.netnih.gov To ensure accurate comparison between samples, a loading control protein, such as GAPDH or β-actin, is often used to confirm that equal amounts of total protein were loaded in each lane. pressbooks.pub

A study investigating the effect of this compound (GS) on the STING signaling pathway utilized Western blotting to measure the expression and phosphorylation of key proteins.

ProteinTreatment GroupObservation
STINGThis compound-treated cellsDetermined protein expression levels. researchgate.netnih.gov
Phospho-TBK1This compound-treated cellsDetermined phosphorylation status. researchgate.netnih.gov
Phospho-IRF3This compound-treated cellsDetermined phosphorylation status. researchgate.net
Phospho-p65This compound-treated cellsDetermined phosphorylation status. researchgate.netnih.gov

This table is based on findings from studies where cells were treated with this compound to assess its impact on the STING pathway. researchgate.netnih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. springernature.comnih.govwikipedia.org The method involves converting mRNA into complementary DNA (cDNA) using the enzyme reverse transcriptase, followed by the amplification of the cDNA using PCR. springernature.comlibretexts.org RT-PCR can be used to validate the findings from RNA-seq experiments or to analyze the expression of a smaller number of target genes. rna-seqblog.com In research on this compound, RT-PCR has been used to measure the mRNA expression of genes such as Ifnb1, CXCL10, and IL6 in cells treated with the compound, providing insights into its immunomodulatory effects. researchgate.netnih.gov This technique is highly valuable for studying how this compound influences the transcriptional regulation of specific genes involved in various cellular pathways. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govcriver.comharvard.edu In the context of this compound research, SPR is employed to determine the binding affinity and kinetics between this compound and its protein targets.

The methodology involves immobilizing a target protein, such as STING (Stimulator of Interferon Genes), onto a sensor chip. frontiersin.org A solution containing this compound is then passed over the chip surface. criver.comfrontiersin.org The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. criver.comyoutube.com This sensorgram provides real-time data on the association and dissociation of the this compound-protein complex, from which kinetic parameters like the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated. criver.com A lower KD value signifies a higher binding affinity.

In a notable study, SPR analysis was used to investigate the interaction between this compound and the STING protein. The results demonstrated that this compound binds to STING with a comparable affinity to known inhibitors, exhibiting a KD value of 27.6 μM. nih.gov This finding was crucial in identifying this compound as a direct inhibitor of the STING signaling pathway. frontiersin.org

Table 1: SPR Analysis of this compound and STING Interaction

ParameterValueSignificanceReference
AnalyteThis compound (GS)The small molecule being tested. frontiersin.org
LigandSTING proteinThe immobilized target protein. frontiersin.org
KD (Equilibrium Dissociation Constant)27.6 μMIndicates the binding affinity between this compound and STING. nih.gov
TechniqueSurface Plasmon Resonance (SPR)Label-free method for real-time monitoring of molecular interactions. frontiersin.org

Biotin (B1667282) Pull-Down Assays for Protein-Ligand Interactions

Biotin pull-down assays are a valuable in vitro method for confirming physical interactions between a "bait" protein and a "prey" molecule, such as a small molecule inhibitor. fishersci.co.uksigmaaldrich.com This technique is particularly useful for validating the direct binding of a compound to its target protein within a complex cellular lysate. sigmaaldrich.com

The assay begins with the synthesis of a biotinylated version of the compound of interest, in this case, this compound (biotin-GS). nih.gov This biotinylated this compound serves as the "bait." pharmiweb.com The biotin-GS is incubated with a cell lysate containing the putative target protein, STING. nih.gov Streptavidin-conjugated agarose (B213101) beads, which have a high affinity for biotin, are then added to the mixture. nih.govfishersci.co.uk These beads, along with the bound biotin-GS and any interacting proteins, are then "pulled down" from the lysate by centrifugation. sigmaaldrich.com After washing to remove non-specific binders, the captured proteins are eluted and can be identified using techniques like Western blotting. sigmaaldrich.com

Research has successfully employed biotin pull-down assays to confirm the direct binding of this compound to the STING protein. nih.govresearchgate.net By incubating biotinylated this compound with cell lysates, researchers were able to specifically pull down STING, thereby providing strong evidence of a direct physical interaction. nih.gov This competitive binding assay also helped to confirm that this compound likely occupies the same binding pocket as the natural STING agonist, cGAMP. frontiersin.orgresearchgate.net

Cell Viability Assays (e.g., CCK8 assay) for Cellular Response Evaluation

Cell viability assays are essential for assessing the cytotoxic effects of a compound on different cell types. The Cell Counting Kit-8 (CCK8) assay is a sensitive, colorimetric method used to determine the number of viable cells in a culture. dojindo.combosterbio.com This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. bosterbio.com The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 450 nm. bosterbio.com

In the investigation of this compound, CCK8 assays have been used to evaluate its potential toxicity. Studies have shown that this compound exhibits no significant cytotoxicity to a variety of cell lines, including primary neurons, astrocytes, BV2 microglia, RAW264.7, THP-1, primary cultured cardiomyocytes, BMSCs, chondrocytes, and BMMs, even at high concentrations. frontiersin.orgnih.gov However, at high doses (>160 μM), some cytotoxic effects were observed in primary cultured hepatocytes and neurons. frontiersin.org Another study also used CCK8 assays to evaluate the cytotoxicity of six different alkaloids, including this compound, on hepatocellular carcinoma (HCC) cells. fjmu.edu.cn

Table 2: Cell Viability Assessment of this compound using CCK8 Assay

Cell LineThis compound ConcentrationObservationReference
Primary Neurons, Astrocytes, BV2up to 100 μMNo significant influence on cell viability. nih.gov
RAW264.7, THP-1, Cardiomyocytes, etc.10-1280 μMNo remarkable discrepancies in cell viability up to 24 hours. frontiersin.org
Primary Hepatocytes, Neurons>160 μMRobust cytotoxicity observed. frontiersin.org
Huh7 and HepG2 (HCC cells)10 μMCytotoxicity of various alkaloids, including this compound, was evaluated. fjmu.edu.cn

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples. nih.govh-h-c.comrndsystems.com This technique is crucial for understanding the downstream effects of a compound on cellular signaling pathways, particularly those involved in inflammation. biocompare.com

A sandwich ELISA is typically used for cytokine quantification. nih.gov This involves coating a microplate with a capture antibody specific for the cytokine of interest. The sample containing the cytokine is then added, and the cytokine binds to the capture antibody. After washing, a detection antibody, also specific for the cytokine but conjugated to an enzyme, is added. Finally, a substrate for the enzyme is introduced, which produces a measurable color change. The intensity of the color is proportional to the concentration of the cytokine in the sample. h-h-c.com

In the context of this compound research, ELISA has been instrumental in demonstrating its anti-inflammatory properties. For instance, studies have shown that this compound treatment significantly reduces the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in the serum and bronchoalveolar lavage fluid of septic mice. This quantification of cytokine reduction provides key evidence for this compound's therapeutic potential in inflammatory conditions. biomedres.us

Thermal Shift Assays for Target Engagement and Stability

Thermal shift assays, also known as the Cellular Thermal Shift Assay (CETSA), are a powerful tool for verifying the direct binding of a drug to its target protein within a cellular environment. nih.govresearchgate.netbio-techne.com The principle behind this assay is that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein. nih.gov

In a typical CETSA experiment, intact cells are treated with the compound of interest. The cells are then heated to various temperatures, causing proteins to denature and aggregate. nih.gov The soluble fraction of the target protein remaining at each temperature is then quantified, often by Western blotting or other protein detection methods. drugtargetreview.com An increase in the melting temperature of the target protein in the presence of the compound indicates that the compound has bound to and stabilized the protein, thus confirming target engagement. nih.govdrugtargetreview.com

Advances in Analytical Chemistry Relevant to Complex Natural Products

The study of complex natural products like this compound is constantly evolving with advancements in analytical chemistry. mdpi.com The inherent complexity of natural product scaffolds, including their diverse functional groups and stereochemistry, presents significant analytical challenges. mdpi.com Modern analytical techniques are crucial for the extraction, structural elucidation, and biological evaluation of these molecules. mdpi.commdpi.com

Key advancements include:

Hyphenated Techniques: The combination of separation techniques like ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) has revolutionized the analysis of complex mixtures. irjmets.comnih.govfrontiersin.org These methods allow for the rapid identification and quantification of compounds, even at low concentrations. nih.govfrontiersin.org

Advanced NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy remain indispensable for the de novo structural elucidation of novel natural products. mdpi.com

Computational and Chemometric Approaches: In silico docking and molecular modeling are increasingly used in conjunction with experimental data to predict and understand protein-ligand interactions. irjmets.comnih.gov

Green Analytical Chemistry: There is a growing emphasis on developing more environmentally friendly analytical methods that reduce solvent consumption and waste generation. irjmets.com

These advanced analytical methodologies are essential for overcoming the challenges associated with natural product research and for unlocking the full therapeutic potential of complex molecules like this compound. irjmets.com The continued development of sensitive and reproducible analytical tools will undoubtedly drive further discoveries in this field. irjmets.com

Emerging Avenues and Future Directions in Gelsevirine Academic Research

Exploration of Novel Analogues with Tailored Activities

The discovery of gelsevirine's potent inhibitory effect on the STING pathway has opened a new chapter in its pharmacological exploration. frontiersin.org The primary goal in developing novel analogues is to modulate this activity—either by enhancing potency and specificity for STING or by designing derivatives with entirely new biological functions.

Future research will likely focus on synthetic modifications of the this compound scaffold. By introducing or altering functional groups at specific positions, chemists can systematically probe the structure-activity relationship (SAR). For instance, modifications could be aimed at improving the binding affinity within the cyclic dinucleotide (CDN)-binding pocket of the STING protein, the identified interaction site for this compound. frontiersin.orgnih.govresearchgate.net Biotin-labeled this compound has already been synthesized for use in biochemical assays, demonstrating the feasibility of creating functionalized derivatives for research purposes. frontiersin.orgnih.gov The development of analogues could lead to compounds with improved pharmacokinetic properties or the ability to target specific isoforms or conformational states of STING, thereby offering more tailored therapeutic interventions for inflammatory diseases.

Research Objective Potential Modification Strategy Desired Outcome Example Assay
Enhance STING InhibitionModify moieties interacting with the STING CDN-binding pocketLower IC50 value for STING pathway inhibitionCell-based reporter assays measuring interferon-β production
Improve SelectivityAlter peripheral groups to reduce binding to other proteinsReduced off-target effects in cellular modelsKinase profiling or broad protein panel screening
Introduce New ActivityIncorporate pharmacophores for other known targets (e.g., glycine (B1666218) receptors)Creation of a dual-function moleculeRadioligand binding assays for the new target
Enhance BioavailabilityAdd polar or lipophilic groups to modify solubility and membrane permeabilityImproved absorption and distribution in vivoParallel artificial membrane permeability assay (PAMPA)

Deeper Elucidation of Specific Enzymatic Mechanisms in Biosynthesis

This compound is a member of the vast family of monoterpenoid indole (B1671886) alkaloids (MIAs). nih.govnih.gov The general biosynthetic pathway for all MIAs originates from the precursors tryptophan and secologanin. rsc.org The first committed step is the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase (STR) to form strictosidine. rsc.orgcornell.eduproteopedia.org Following the formation of strictosidine, a β-glucosidase, strictosidine glucosidase (SGD), removes the glucose moiety to produce the reactive strictosidine aglycone. researchgate.net

From this common intermediate, the pathway diverges to create the immense structural diversity seen in MIAs. researchgate.net The specific enzymatic steps leading from the strictosidine aglycone to the unique, complex polycyclic structure of this compound are not yet fully characterized. Research on Gelsemium sempervirens has successfully identified genes for key early-stage enzymes, including tryptophan decarboxylase (TDC), STR, and SGD. researchgate.netnih.gov Future research must focus on identifying and characterizing the downstream enzymes, which likely include a series of cytochromes P450, reductases, and other tailoring enzymes that perform the intricate cyclizations and oxidative rearrangements required to construct the this compound skeleton. researchgate.net Unraveling this pathway is crucial for potential biotechnological production of this compound and its analogues in engineered microbial or plant systems. nih.gov

Proposed Biosynthetic Step Enzyme Class Substrate Product
DecarboxylationTryptophan Decarboxylase (TDC)TryptophanTryptamine
CondensationStrictosidine Synthase (STR)Tryptamine + SecologaninStrictosidine
DeglycosylationStrictosidine Glucosidase (SGD)StrictosidineStrictosidine Aglycone
Rearrangement/CyclizationCytochrome P450 monooxygenases, DehydrogenasesStrictosidine Aglycone derivativesPathway intermediates (e.g., Geissoschizine)
Final Tailoring StepsUnknown oxidases, reductases, or transferasesLate-stage intermediatesThis compound

Comprehensive Characterization of Molecular Interaction Networks and Off-Targets

Current research has robustly identified STING as a direct molecular target of this compound. frontiersin.orgresearchgate.net Studies have shown that this compound binds with high affinity to the CDN-binding pocket of STING, thereby preventing its dimerization and subsequent activation of downstream signaling cascades involving TBK1 and IRF3. frontiersin.orgnih.gov This specific interaction mechanism explains this compound's ability to potently inhibit the production of type I interferons and other inflammatory cytokines in response to cytosolic DNA. frontiersin.orgresearchgate.net this compound has also been shown to promote K48-linked ubiquitination of STING, marking it for degradation. frontiersin.orgnih.gov

While the this compound-STING interaction is well-supported, a comprehensive understanding of its cellular effects requires the characterization of its broader molecular interaction network, including potential off-targets. Some studies on Gelsemium alkaloids suggest that they may interact with neuronal targets, such as the spinal α3 glycine receptors, to produce antinociceptive effects. nih.gov Future research should employ unbiased, large-scale screening methods like chemical proteomics and thermal proteome profiling to identify the complete set of proteins that interact with this compound in various cell types. Identifying these off-targets is critical for predicting potential side effects and for uncovering new therapeutic applications for this compound and its derivatives.

Target Protein Binding Site/Mechanism Functional Effect Supporting Evidence
STING (Primary Target)Cyclic dinucleotide (CDN)-binding pocketInhibition of dimerization and activation; promotion of K48-linked ubiquitinationIn silico docking, surface plasmon resonance, biotin (B1667282) pull-down assays, immunoprecipitation frontiersin.orgnih.govresearchgate.net
Glycine Receptors (Potential Off-Target)Allosteric siteActivation of receptor, leading to neuronal inhibition and analgesiaPharmacological studies with crude extracts and other Gelsemium alkaloids nih.gov
Unknown Proteins To be determinedTo be determinedFuture chemical proteomics and thermal shift assays

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Effects

To fully comprehend the biological impact of this compound, research must move beyond single-target analysis to a systems-level perspective. The integration of multiple "omics" datasets—including transcriptomics (gene expression), proteomics (protein levels), phosphoproteomics (protein activity), and metabolomics (metabolite profiles)—can provide a holistic view of the cellular response to this compound treatment.

A multi-omics approach would be particularly powerful for dissecting the downstream consequences of STING inhibition by this compound. For example, transcriptomic analysis of immune cells treated with this compound could reveal the full spectrum of genes whose expression is altered, extending beyond the well-known interferon-stimulated genes. Proteomics and phosphoproteomics could identify changes in protein abundance and signaling network activity, uncovering novel pathways modulated by this compound. Metabolomics could shed light on how this compound affects cellular metabolism, which is intricately linked with immune function. Integrating these layers of data can help build comprehensive models of this compound's mechanism of action and identify novel biomarkers for its activity.

Omics Technology Data Generated Key Biological Questions to Address
Transcriptomics (RNA-Seq) Whole-genome mRNA and non-coding RNA expression levelsWhich genes and pathways, beyond the canonical STING response, are regulated by this compound?
Proteomics (Mass Spec) Global protein abundance profilesHow does this compound treatment alter the cellular proteome and protein complexes?
Phosphoproteomics Site-specific protein phosphorylation levelsWhich signaling networks are activated or deactivated following this compound-mediated STING inhibition?
Metabolomics (Mass Spec/NMR) Profiles of small-molecule metabolitesHow does this compound impact central carbon metabolism and the production of immunomodulatory metabolites?

Development of Advanced Computational Models for Structure-Based Rational Design

Computational modeling is an indispensable tool for accelerating modern drug discovery. Initial in silico docking studies have already been instrumental in visualizing the interaction between this compound and the STING protein, providing a structural hypothesis for its inhibitory mechanism. frontiersin.orgresearchgate.net The future of this compound research will leverage more advanced computational models for the rational, structure-based design of next-generation analogues.

Techniques such as molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-STING complex over time, revealing key stable interactions and the role of solvent molecules, which can inform the design of analogues with improved binding kinetics. Furthermore, free energy perturbation (FEP) calculations can more accurately predict the binding affinities of designed analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. Generative artificial intelligence models are also emerging as a powerful tool, capable of designing entirely novel molecules tailored to fit the STING binding pocket while optimizing for desired chemical properties. These advanced computational approaches will significantly streamline the design-synthesize-test cycle, reducing the time and cost required to develop optimized this compound-based therapeutics.

Computational Method Application in this compound Research Expected Outcome
Molecular Docking Predict binding poses of this compound and its analogues in the STING active site.Initial validation of potential binders and SAR hypotheses. frontiersin.org
Molecular Dynamics (MD) Simulation Simulate the dynamic stability of the this compound-STING complex.Understanding of key residue interactions and conformational changes upon binding.
Free Energy Perturbation (FEP) Accurately calculate the relative binding free energy of new analogues.Quantitative prediction of analogue potency to guide synthetic efforts.
Generative AI Models De novo design of novel molecules optimized for STING binding and drug-like properties.Identification of novel, patentable chemical scaffolds with high predicted activity.

Q & A

Q. What are the primary mechanisms underlying Gelsevirine’s pharmacological effects, and how are they experimentally validated?

this compound’s anti-anxiety activity is attributed to its agonist action on glycine receptors (GlyRs), as demonstrated by electrophysiological assays showing inhibition of α1, α2, and α3 GlyR subunits with IC₅₀ values ranging from 4.0 μM (α3) to 65.2 μM (α1β) . Its anti-proliferative effects are validated via dose-dependent cytotoxicity assays in SW480 and MGC80-3 cell lines, with IC₅₀ values of 1.41 mM and 1.22 mM, respectively . For STING inhibition, binding affinity (Kd = 27.6 µM) is confirmed using surface plasmon resonance, while functional assays (e.g., suppression of cGAMP-induced STING dimerization) are performed in RAW 264.7 macrophages .

Q. What standardized methods are recommended for isolating this compound from Gelsemium elegans?

Isolation involves sequential chromatographic techniques:

Crude extraction : Use methanol or ethanol for alkaloid-rich fractions.

Column chromatography : Employ SiO₂, Al₂O₃, or preparative TLC with solvent gradients (e.g., benzene/chloroform, chloroform/EtOAc) to separate alkaloids .

Purification : Medium-pressure liquid chromatography (MPLC) with MeOH/EtOAc gradients (10–20%) yields high-purity this compound (>98%) .

Characterization : Validate identity via NMR, HPLC-QqTOF/MS, and comparison with reference spectra .

Advanced Research Questions

Q. How should researchers design in vivo experiments to evaluate this compound’s neuroprotective effects in ischemic stroke models?

Experimental Design :

  • Dose selection : Test 1–20 mg/kg (intraperitoneal), based on efficacy in reducing infarct volume and improving neurobehavioral scores in rat middle cerebral artery occlusion (MCAO) models .
  • Control groups : Include sham-operated, vehicle-treated, and STING1-/- mice to confirm STING-dependent mechanisms .
  • Outcome measures :
    • Infarct volume : Quantify via TTC staining or MRI.
    • Neurobehavioral assessments : Use rotarod tests and modified Neurological Severity Scores (mNSS) .
    • Molecular markers : Measure IL-6, TNF-α, and phospho-IRF3 levels in serum or brain homogenates .

Q. How can discrepancies in reported IC₅₀ values for this compound’s anti-proliferative activity be methodologically addressed?

Discrepancies (e.g., 1.41 mM vs. 1.22 mM in SW480 vs. MGC80-3 cells) arise from:

  • Cell line variability : SW480 (colorectal adenocarcinoma) vs. MGC80-3 (gastric carcinoma) may express divergent metabolic or receptor profiles .
  • Assay conditions : Optimize incubation time (24–72 hrs), serum concentration, and drug solubility (e.g., DMSO concentration ≤0.1%) to minimize cytotoxicity artifacts .
  • Validation : Cross-validate using multiple assays (MTT, ATP-luciferase) and replicate experiments across independent labs .

Q. What methodological considerations are critical when studying this compound’s interspecies metabolic differences?

  • Liver microsomes : Use pooled human, rat, pig, or goat microsomes (2 mg protein/mL) incubated with NADPH (1 mM) and MgCl₂ (5 mM) at 37°C for 60 mins .
  • Metabolite identification : Employ HPLC-QqTOF/MS with positive ESI (m/z 50–1000) and gradient elution (0.1% formic acid/acetonitrile) to detect phase I metabolites (e.g., N-demethylation, hydroxylation) .
  • Species-specific pathways : Rats and goats primarily hydrogenate this compound, while humans/pigs favor N-oxidation and dehydrogenation .

Q. How can researchers reconcile contradictory data on this compound’s STING inhibition vs. glycine receptor modulation?

  • Mechanistic prioritization : Use knockout models (e.g., GlyRα3-/- mice) to isolate STING-independent effects .
  • Dose-response analysis : Lower doses (1–10 μM) may preferentially target GlyRs, while higher doses (>10 μM) affect STING .
  • Pathway crosstalk : Assess downstream markers (e.g., TBK1 phosphorylation for STING; chloride influx for GlyR) in dual-receptor systems .

Methodological Guidelines

  • Data reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including full synthetic procedures, purity data, and spectral validation .
  • Ethical compliance : Obtain institutional approval for animal studies, specify euthanasia methods, and report ARRIVE checklist items .
  • Data sharing : Deposit raw LC-MS/MS metabolomics data in public repositories (e.g., MetaboLights) with standardized metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.